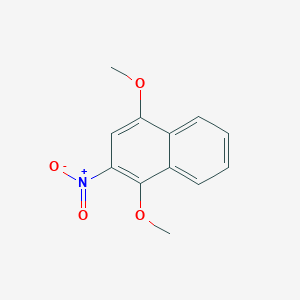
AB-CHMINACA metabolite M1B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M1B is a potential metabolite produced during metabolism of AB-CHMINACA in vivo. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Quantification
Identification in Autopsy Cases : A study conducted by Wurita et al. (2016) focused on identifying and quantifying AB-CHMINACA metabolites in an autopsy case. They found that while AB-CHMINACA could be detected in solid tissues, it wasn't found in blood or urine specimens. Their research led to the identification and quantification of two AB-CHMINACA metabolites, including M1, in urine specimens, using reference standards and advanced analytical techniques (Wurita et al., 2016).
In Vitro and In Vivo Human Metabolism : Erratico et al. (2015) conducted a study to understand the in vitro and in vivo metabolism of AB-CHMINACA in humans. They discovered 26 metabolites, including several hydroxylated and glucuronidated metabolites. Their findings are crucial for identifying potential biomarkers for AB-CHMINACA consumption in biomonitoring studies (Erratico et al., 2015).
Detection in Human Hair : Sim et al. (2017) developed and validated an analytical method to detect AB-CHMINACA and its metabolites in human hair. This study is significant for forensic applications, providing a method to detect AB-CHMINACA use through hair specimens (Sim et al., 2017).
Metabolism and Distribution Studies
Sudden Death from Non-Cardiogenic Pulmonary Edema : A study by Maeda et al. (2018) investigated a case of sudden death caused by AB-CHMINACA. They analyzed the distribution of AB-CHMINACA and its metabolites in blood and organs, providing insights into its pathophysiology and rapid metabolism (Maeda et al., 2018).
Zebrafish and Human Liver Microsomes Study : Xu et al. (2020) used zebrafish and human liver microsomes to identify MDMB-CHMINACA metabolites, shedding light on the biotransformation pathways of synthetic cannabinoids. This research is relevant for clinical and forensic cases involving synthetic cannabinoids (Xu et al., 2020).
Metabolite Detection in Hair : Franz et al. (2016) conducted a study focusing on the detection of synthetic cannabinoid metabolites in hair. They emphasized the importance of understanding the incorporation mechanisms of these compounds into hair for accurate interpretation in forensic analyses (Franz et al., 2016).
Screening and Confirmation in Human Whole Blood : Tynon et al. (2017) developed a method for screening and confirming synthetic cannabinoid drugs, including AB-CHMINACA, in human whole blood. This method aids in forensic investigations and the understanding of the prevalence of these compounds (Tynon et al., 2017).
Metabolic Profile of APP-CHMINACA : Presley et al. (2020) reported on the in vitro phase I metabolism of APP-CHMINACA, a synthetic cannabinoid. This study contributes to the understanding of the metabolic and pharmacological properties of synthetic cannabinoids (Presley et al., 2020).
Eigenschaften
Produktname |
AB-CHMINACA metabolite M1B |
|---|---|
Molekularformel |
C20H28N4O3 |
Molekulargewicht |
372.5 |
IUPAC-Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
InChI-Schlüssel |
JPYMZGZGKXHPPL-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |
Aussehen |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
Synonyme |
(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(17β)-17-(1-Oxopropoxy)androst-4-en-3-ylidene]hydrazide Acetate](/img/no-structure.png)